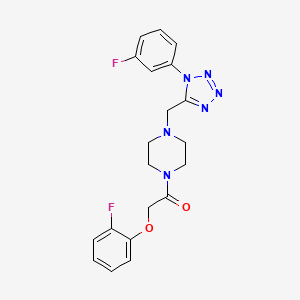
2-(2-fluorophenoxy)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-fluorophenoxy)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a synthetic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone involves several key steps:
Formation of 3-fluorophenyl tetrazole: : The tetrazole group is typically introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.
Alkylation of piperazine: : The piperazine ring is functionalized by attaching the 3-fluorophenyl tetrazole unit through an alkylation reaction.
Coupling with 2-fluorophenoxy ethyl halide: : Finally, the functionalized piperazine is coupled with 2-fluorophenoxy ethyl halide to form the target compound under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would involve optimizing the synthetic routes for scalability. This includes the use of continuous flow reactors, greener solvents, and process intensification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidative transformations, potentially forming quinone derivatives or N-oxides.
Reduction: : Reduction reactions might target the nitrogen heterocycles, such as the tetrazole group.
Substitution: : The aromatic fluorine atoms can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Common reducing agents include lithium aluminium hydride or hydrogen gas over a palladium catalyst.
Substitution: : Reagents like sodium amide or sodium ethoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used but may include various substituted derivatives and modified heterocycles.
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: : As a versatile intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: : Potential use as a lead compound for designing new pharmaceuticals.
Biology
Biochemical Probes: : Can be used to study biological processes and interactions at the molecular level.
Enzyme Inhibition Studies: : May act as a potential inhibitor for various enzymes, aiding in biochemical research.
Medicine
Drug Development: : Research into its efficacy as a therapeutic agent for treating certain diseases or conditions.
Pharmacokinetics: : Studying the absorption, distribution, metabolism, and excretion of the compound.
Industry
Material Science:
Chemical Manufacturing: : As a precursor or intermediate in the production of other valuable chemicals.
Mecanismo De Acción
The mechanism of action for 2-(2-fluorophenoxy)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. Given its structure, it can interact with:
Receptor Binding: : Potential to bind to biological receptors, modulating their activity.
Enzyme Interaction: : Inhibition or activation of enzymes, influencing biochemical pathways.
Comparación Con Compuestos Similares
When compared to similar compounds, such as other piperazine or tetrazole derivatives, 2-(2-fluorophenoxy)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone stands out due to:
Unique Fluorination: : Presence of fluorine atoms enhances its chemical stability and bioavailability.
Dual Functionalization: : Combination of tetrazole and piperazine moieties provides diverse reactivity and potential biological activity.
List of Similar Compounds
1-(3,4-Difluorophenyl)piperazine
1-(4-(2-Fluorophenyl)piperazin-1-yl)ethanone
3-(1H-Tetrazol-5-yl)phenol
Propiedades
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N6O2/c21-15-4-3-5-16(12-15)28-19(23-24-25-28)13-26-8-10-27(11-9-26)20(29)14-30-18-7-2-1-6-17(18)22/h1-7,12H,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHGDMCOIMOLDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)C(=O)COC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(Dimethylamino)-N-[2-(3-methylphenoxy)cyclohexyl]but-2-enamide](/img/structure/B2699261.png)
![4-[4-(4-methoxy-2-methylbenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2699263.png)
![3-(2-(indolin-1-yl)-2-oxoethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2699264.png)
![8-(4-ethoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2699266.png)
![N-[3-(Furan-2-YL)-3-hydroxypropyl]thiophene-2-sulfonamide](/img/structure/B2699267.png)
![[(1-cyanocyclopentyl)carbamoyl]methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2699271.png)


![2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2699276.png)
![1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione](/img/structure/B2699277.png)


![N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]cyclobutanecarboxamide](/img/structure/B2699281.png)
